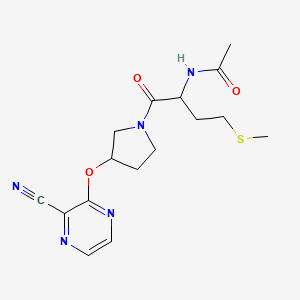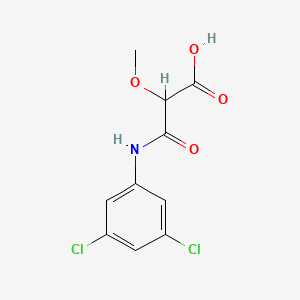
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloroaniline is a chemical compound with the molecular formula C6H5Cl2N . It is used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals . It appears as light tan to dark gray crystals or a brown solid .
Synthesis Analysis
The synthesis of 3,5-dichloroaniline involves several methods including a mixed dichlorobenzene method, an acetanilide method, a polyhalogenated aniline dehalogenation and hydrogenation method, a 1, 3, 5-trichlorobenzene ammonolysis method, a 2, 6-dichloro-4-nitroaniline method, a Hoffman method of 3, 5-dichlorobenzamide and an o-nitroaniline method .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloroaniline is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
3,5-Dichloroaniline is a primary metabolite derived from the breakdown of phenylurea herbicides and dicarboximide fungicides in both soils and plants . It can be transformed through an immobilized laccase mediator system .
Physical And Chemical Properties Analysis
3,5-Dichloroaniline is a pure needle-shaped crystal, has the melting point of 51-53 ℃, the boiling point of 259-260 ℃/98.7kPa, is dissolved in ethanol and ether, is insoluble in water .
科学研究应用
- Application : Researchers have explored the use of immobilized fungal laccase for efficient removal of 3,5-DCA from aqueous media. The biotransformation pathway involves coupling reactions, leading to potential environmental remediation of this aniline metabolite .
- Significance : Its residues in vegetables and fruits pose health risks to humans due to higher toxicity compared to the parent fungicides. Monitoring and understanding its nephrotoxic potential are crucial for food safety .
Environmental Remediation
Food Safety and Toxicology
Renal Metabolism Studies
安全和危害
未来方向
The future directions for 3,5-Dichloroaniline research could involve studying its biotransformation through an immobilized laccase mediator system, which was shown to be potentially useful in the sustainable environmental remediation of aniline metabolite (i.e., 3,5-DCA) derived from dicarboximide fungicides .
作用机制
Target of Action
It is known that 3,5-dichloroaniline, a related compound, is used in the production of dyes and herbicides
Mode of Action
The mode of action of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid is currently unknown. As a derivative of 3,5-dichloroaniline, it may share some of the same interactions with its targets . More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
Studies have shown that 3,5-dichloroaniline, a metabolite of certain pesticides, can have significant effects on soil microorganisms and their associated biochemical pathways . Further investigation is needed to determine the specific pathways affected by this compound.
Result of Action
The molecular and cellular effects of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid are currently unknown. Related compounds such as 3,5-dichloroaniline have been shown to have nephrotoxic effects
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of certain microorganisms in the soil can affect the degradation and toxicity of 3,5-dichloroaniline . Similarly, the action of 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid may also be influenced by environmental factors.
属性
IUPAC Name |
3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7/h2-4,8H,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQCWXBYAJLHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid | |
CAS RN |
145592-20-7 |
Source


|
| Record name | 2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



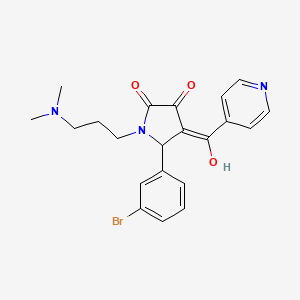
![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)
![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B2387385.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)
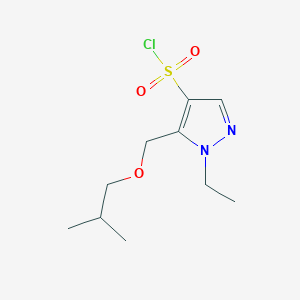
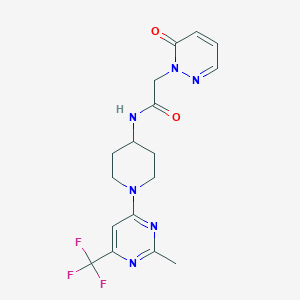
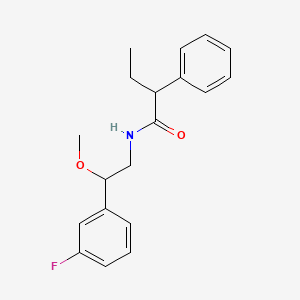
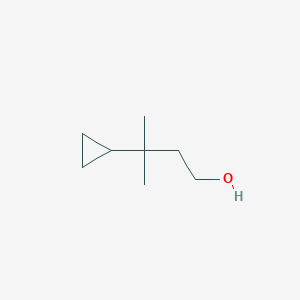
![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)

